An In-depth Technical Guide to DBCO-PEG1: Structure, Properties, and Applications in Bioconjugation
An In-depth Technical Guide to DBCO-PEG1: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction to DBCO-PEG1
DBCO-PEG1 is a heterobifunctional linker molecule integral to the field of bioconjugation and drug development. It combines the reactivity of a dibenzocyclooctyne (DBCO) group with the advantageous properties of a short polyethylene glycol (PEG) spacer. The DBCO moiety is at the heart of its utility, enabling copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction allows for the efficient and specific covalent labeling of azide-containing molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][][3] The single PEG unit enhances the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the resulting conjugates.[4][5][6]
DBCO-PEG1 is not a single entity but rather a core structure that is available with various terminal functional groups, allowing for its attachment to a wide range of biomolecules. The most common variants include DBCO-PEG1-acid, DBCO-PEG1-NHS ester, and DBCO-PEG1-amine, each designed for specific conjugation strategies.[7][8][] These linkers are pivotal in the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[10]
Chemical Structure and Core Properties
The fundamental structure of DBCO-PEG1 consists of a DBCO group connected to a single ethylene glycol unit. The terminal end of the PEG chain is functionalized to allow for conjugation to a target molecule.
Core Structure of DBCO-PEG1:
The generalized structure can be represented as:
DBCO - O - CH₂ - CH₂ - O - Linker - Functional Group
The specific nature of the "Linker" and "Functional Group" defines the variant of the DBCO-PEG1 molecule.
Structures of Common DBCO-PEG1 Variants:
-
DBCO-PEG1-acid: This variant terminates in a carboxylic acid group. The carboxylic acid can be activated, for example with EDC or HATU, to react with primary amines to form a stable amide bond.[5][11]
-
DBCO-PEG1-NHS ester: This is an activated form where the carboxylic acid has been converted to an N-hydroxysuccinimide ester. NHS esters are highly reactive towards primary amines at neutral to slightly basic pH, forming a stable amide linkage.[6][12][13]
-
DBCO-PEG1-amine: This variant possesses a terminal primary amine. This amine can be reacted with carboxylic acids (after activation), NHS esters, or other amine-reactive functional groups.[8][14][15]
Quantitative Data
The following table summarizes key quantitative properties of common DBCO-PEG1 variants. This data is essential for calculating molar excess in conjugation reactions and for the characterization of final conjugates.
| Property | DBCO-PEG1-acid | DBCO-PEG1-NHS ester | DBCO-PEG1-amine |
| Molecular Formula | C₂₄H₂₄N₂O₅[5] | C₂₈H₂₇N₃O₇[12] | C₂₃H₂₅N₃O₃[14] |
| Molecular Weight | 420.5 g/mol [5] | 517.5 g/mol [12] | 391.5 g/mol [14] |
| Purity | ≥95% to ≥98%[4][5] | ≥95% to ≥98%[6][12] | ≥98%[14] |
| Solubility | DMSO, DCM, DMF[5] | DMSO, DCM, DMF[12] | Water, DMSO, DCM, DMF[14] |
| Storage Condition | -20°C[5][11] | -20°C[12] | -20°C[14] |
Experimental Protocols
General Protocol for Antibody Conjugation using DBCO-PEG1-NHS Ester
This protocol provides a general workflow for the covalent attachment of a DBCO-PEG1 linker to an antibody, a common first step in the generation of antibody-drug conjugates or other targeted biologics.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG1-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody solution is free of amine-containing buffers or stabilizers like Tris or glycine. If necessary, exchange the buffer to PBS using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-10 mg/mL.[16]
-
-
DBCO-PEG1-NHS Ester Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of DBCO-PEG1-NHS ester in anhydrous DMSO or DMF.[16]
-
-
Conjugation Reaction:
-
Add a 20-30 fold molar excess of the DBCO-PEG1-NHS ester solution to the antibody solution.[16][17]
-
The final concentration of the organic solvent (DMSO or DMF) should not exceed 10-20% (v/v) to maintain antibody integrity.[16][18]
-
Incubate the reaction mixture for 60 minutes at room temperature.[16][17]
-
-
Quenching the Reaction:
-
Purification of the DBCO-labeled Antibody:
-
Remove the excess, unreacted DBCO-PEG1-NHS ester and the quenching agent using a desalting column according to the manufacturer's instructions.[19]
-
-
Characterization:
-
The successful conjugation can be confirmed by various methods, including UV-Vis spectroscopy (DBCO has an absorbance at ~310 nm), and the resulting DBCO-antibody is now ready for the subsequent copper-free click chemistry reaction with an azide-modified molecule.[16]
-
Signaling Pathways and Experimental Workflows
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Mechanism
The core of DBCO-PEG1's utility lies in its ability to undergo SPAAC with azide-containing molecules. This reaction is a type of Huisgen 1,3-dipolar cycloaddition.[1] The high ring strain of the cyclooctyne in the DBCO group significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures without a catalyst.[1] The azide and the strained alkype are bioorthogonal, meaning they do not react with other functional groups typically found in biological systems.[1]
References
- 1. benchchem.com [benchchem.com]
- 3. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 4. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]
- 5. DBCO-PEG1-acid, 2228857-38-1 | BroadPharm [broadpharm.com]
- 6. DBCO-PEG-NHS ester | AxisPharm [axispharm.com]
- 7. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 10. DBCO-PEG1-acid | TargetMol [targetmol.com]
- 11. DBCO-PEG1-acid - Creative Biolabs [creative-biolabs.com]
- 12. DBCO-PEG1-NHS ester, 2228857-34-7 | BroadPharm [broadpharm.com]
- 13. DBCO-PEG-NHS, DBCO-PEG-SC - Biopharma PEG [biochempeg.com]
- 14. DBCO-PEG1-amine, 2364591-79-5 | BroadPharm [broadpharm.com]
- 15. DBCO-PEG1-amine | CAS: 2364591-79-5 | AxisPharm [axispharm.com]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. help.lumiprobe.com [help.lumiprobe.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
